Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro, nitro, and phenyl group attached to the benzothiophene moiety, along with a sulfanyl acetate group.
Preparation Methods
The synthesis of methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate involves multiple steps, typically starting with the formation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with phenylacetylene under acidic conditions to form the benzothiophene ring. Subsequent nitration and chlorination introduce the nitro and chloro groups, respectively.
Chemical Reactions Analysis
Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form corresponding derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in materials science and organic electronics.
Biology: Benzothiophene derivatives have shown potential as inhibitors of various enzymes and receptors, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
2-Phenylbenzothiophene: Lacks the nitro and chloro groups, making it less reactive in certain chemical reactions.
3-Nitrobenzothiophene: Contains a nitro group but lacks the chloro and phenyl groups, affecting its chemical and biological properties.
4-Chlorobenzothiophene: Contains a chloro group but lacks the nitro and phenyl groups, resulting in different reactivity and applications.
Methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate is unique due to the combination of these functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H12ClNO4S2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
methyl 2-[(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H12ClNO4S2/c1-23-14(20)9-24-12-7-11(19(21)22)8-13-15(12)16(18)17(25-13)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
QTEKZHIFAPKEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=CC2=C1C(=C(S2)C3=CC=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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